molecular formula C20H21N7O2S B2816323 6-amino-7-(benzenesulfonyl)-5-[2-(diethylamino)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile CAS No. 691396-49-3

6-amino-7-(benzenesulfonyl)-5-[2-(diethylamino)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B2816323
CAS No.: 691396-49-3
M. Wt: 423.5
InChI Key: DLULUMRGKLZBIL-UHFFFAOYSA-N
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Description

6-amino-7-(benzenesulfonyl)-5-[2-(diethylamino)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound with a unique structure that makes it of interest in various fields of scientific research This compound is characterized by its pyrrolo[2,3-d]pyrimidine core, which is substituted with amino, diethylaminoethyl, phenylsulfonyl, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-(benzenesulfonyl)-5-[2-(diethylamino)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde with malononitrile and malononitrile dimer in the presence of an excess of morpholine in ethanol. This reaction yields the morpholinium salt of the compound, which can then undergo further reactions such as the Mannich reaction with primary amines and formaldehyde to introduce the diethylaminoethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-7-(benzenesulfonyl)-5-[2-(diethylamino)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile groups, converting them to amines or other functional groups.

    Substitution: The amino and diethylaminoethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-amino-7-(benzenesulfonyl)-5-[2-(diethylamino)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-amino-7-(benzenesulfonyl)-5-[2-(diethylamino)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-(dicyanomethylene)-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
  • 6-Amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles
  • 2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridines

Uniqueness

6-amino-7-(benzenesulfonyl)-5-[2-(diethylamino)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile stands out due to its combination of functional groups, which provide a unique set of chemical and biological properties.

Properties

IUPAC Name

6-amino-7-(benzenesulfonyl)-5-[2-(diethylamino)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2S/c1-3-26(4-2)10-11-27-19(23)18(30(28,29)14-8-6-5-7-9-14)17-20(27)25-16(13-22)15(12-21)24-17/h5-9H,3-4,10-11,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLULUMRGKLZBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)S(=O)(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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